6-NBDG

概要

説明

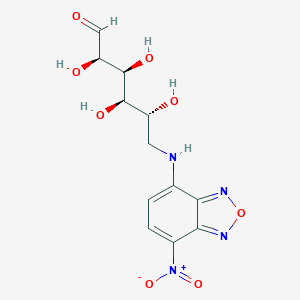

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコース、一般に6-NBDGとして知られているのは、蛍光性非加水分解性グルコースアナログです。生きた細胞におけるグルコースの取り込みと輸送を監視するために、科学研究で広く使用されています。 この化合物は環境に敏感であり、通常約465/540 nmの励起/発光極大を示し、蛍光用として設計された光学フィルターを使用して可視化するために適しています .

準備方法

合成経路と反応条件

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースの合成は、6-デオキシグルコースと7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イルアミンとの反応を伴います。 反応は通常、有機溶媒中で制御された温度とpH条件下で行われ、目的の生成物が形成されるようにします .

工業的生産方法

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースの工業的生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度の試薬と高度な精製技術を使用して、化合物を純粋な形で取得することが含まれます。 最終生成物は通常、低温で保管され、光から保護されて安定性を維持します .

化学反応の分析

反応の種類

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースは、ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル基の存在により、主に置換反応を起こします。 通常の条件下では、酸化または還元反応には容易に参加しません .

一般的な試薬と条件

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースを含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基が含まれます。 反応は通常、室温またはわずかに上昇した温度で行われ、目的の生成物の形成が促進されます .

生成される主な生成物

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースの反応から生成される主な生成物は、通常、置換されたグルコースアナログです。 これらの生成物は、親化合物の蛍光特性を保持しているため、さまざまな分析用途に役立ちます .

科学研究への応用

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースは、幅広い科学研究への応用があります。

科学的研究の応用

Diabetes Research

Mechanism of Action:

6-NBDG is primarily transported into cells via glucose transporters (GLUTs), particularly GLUT1. Its uptake is often used as a proxy for glucose transport activity, especially in insulin-sensitive tissues.

Case Studies:

- Insulin-Stimulated Uptake: Research demonstrated that this compound can effectively measure insulin-stimulated glucose uptake in multipotent stem cells, aiding in the understanding of adipocyte conversion processes .

- High-Throughput Screening: The non-radioactive nature of this compound allows for rapid screening of compounds that enhance glucose uptake, facilitating the discovery of potential anti-diabetic agents .

Data Table: Applications in Diabetes Research

| Study Focus | Findings | Reference |

|---|---|---|

| Insulin Response | Confirmed insulin-dependent uptake | |

| Drug Screening | Rapid screening for glucose uptake enhancers |

Cancer Research

Role in Tumor Metabolism:

this compound has been employed to investigate the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

Case Studies:

- Tumor Imaging: Studies have utilized this compound to monitor glucose uptake in various cancer cell lines, providing insights into metabolic alterations during tumor progression .

- Therapeutic Monitoring: It has been used to assess therapeutic responses in breast cancer cell lines by measuring changes in glucose uptake post-treatment .

Data Table: Applications in Cancer Research

| Study Focus | Findings | Reference |

|---|---|---|

| Tumor Metabolism | Monitored increased glucose uptake | |

| Treatment Response | Assessed changes post-cancer therapy |

Neuroscience

Understanding Glucose Transport:

In neuroscience, this compound is utilized to study glucose transport dynamics within neuronal and glial cells, offering insights into brain metabolism.

Case Studies:

- Neuronal vs. Glial Uptake: Research indicated that the uptake of this compound is inversely related to glucose utilization rates in neurons and astrocytes, suggesting distinct metabolic roles for these cell types .

- Real-Time Monitoring: The compound's fluorescent properties enable real-time monitoring of glucose transport processes, which is crucial for understanding rapid metabolic changes in brain tissue .

Data Table: Applications in Neuroscience

| Study Focus | Findings | Reference |

|---|---|---|

| Neuronal Metabolism | Inverse correlation with glucose utilization | |

| Real-Time Transport Measurement | Enabled rapid monitoring of glucose transport |

Comparative Studies with Other Probes

While this compound is less commonly used than its analog 2-NBDG, it remains a crucial tool due to its unique properties. Its stability post-cellular uptake allows for prolonged observation of cellular processes without immediate metabolism interference.

Key Differences:

- Temporal Resolution: this compound provides superior temporal resolution compared to isotopic techniques, making it ideal for studies requiring quick response times .

- Cellular Fate: Unlike 2-NBDG, which enters the glycolytic pathway, this compound accumulates within cells, allowing researchers to study transport dynamics without confounding metabolic effects .

作用機序

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースの作用機序は、グルコーストランスポーターを通じて細胞に取り込まれることを含みます。細胞内に入ると、化合物は蛍光を発し、研究者はグルコースの取り込みを可視化および定量化できます。 分子標的は、グルコーストランスポーターとグルコース代謝に関与する細胞経路を含みます .

類似の化合物との比較

6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースは、2-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-2-デオキシグルコース(2-NBDG)などの他の蛍光性グルコースアナログと比較されることがよくあります。 両方の化合物がグルコースの取り込みを監視するために使用されますが、6-(N-(7-ニトロベンゾ-2-オキサ-1,3-ジアゾール-4-イル)アミノ)-6-デオキシグルコースは、より高い蛍光強度と安定性のために好まれます . 他の類似の化合物には、グルコース代謝の研究に異なる文脈で使用される3-O-メチルグルコースと2-デオキシグルコースがあります .

類似化合物との比較

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is often compared with other fluorescent glucose analogs such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Deoxyglucose (2-NBDG). While both compounds are used to monitor glucose uptake, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose is preferred for its higher fluorescence intensity and stability . Other similar compounds include 3-O-Methylglucose and 2-Deoxyglucose, which are used in different contexts for studying glucose metabolism .

生物活性

6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) is a fluorescent glucose analogue that has gained prominence in biological research as a tool for studying glucose transport and metabolism. Its unique properties allow researchers to visualize and quantify glucose uptake in various cell types, particularly in the context of metabolic studies involving neurons and glial cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound functions primarily as a substrate for glucose transporters, particularly GLUT1. It exhibits a significantly higher binding affinity for GLUT1 compared to glucose—approximately 300 times greater—which influences its uptake dynamics within cells. This high affinity leads to slower permeation rates (50-100 times slower than glucose), raising questions about the specificity and efficiency of this compound as a glucose tracer in physiological studies .

Kinetic Properties

The kinetic behavior of this compound uptake has been extensively studied. Notably, it has been shown that the uptake of this compound can be inversely related to glucose utilization rates. When glucose metabolism is stimulated, the uptake of this compound decreases, suggesting that the transport mechanisms may not be straightforward and could be influenced by various cellular conditions . The following table summarizes key kinetic parameters associated with this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (GLUT1) | 300 times higher than glucose |

| Uptake Rate | 50-100 times slower than glucose |

| Dissociation Constant | 0.13 mM (for this compound) |

| Dissociation Constant | 40 mM (for glucose) |

Applications in Research

This compound is increasingly utilized in diverse biological studies, particularly those focusing on neuronal and glial cell metabolism. Its applications include:

- Neuroscience : Used to measure real-time glucose transport in neurons and astrocytes during various stimuli, such as neuronal activation or metabolic changes .

- Stem Cell Research : Employed as a marker for assessing insulin-stimulated glucose uptake during stem cell differentiation into adipocytes .

- Cancer Studies : Investigated for its potential in evaluating metabolic activity in cancer cells, providing insights into tumor metabolism .

Neuronal Activity Monitoring

In a study examining neuronal activity during whisker stimulation, rapid uptake of this compound was observed in astrocytes, contrasting with slower uptake in neurons. This finding underscores the differential roles of glial cells in supporting neuronal metabolism under active conditions .

Glucose Transport Dynamics

Research conducted by Barros et al. demonstrated that the high binding affinity of this compound to GLUT1 could explain its inefficient displacement by glucose during uptake assays. This study emphasized the necessity of using specific GLUT inhibitors to confirm the specificity of this compound uptake .

Metabolic Flux Analysis

A recent investigation into CD8+ T cell function revealed that the uptake of this compound was significantly reduced in Glut2-deficient T cells. This study illustrated how metabolic pathways can be assessed using fluorescent tracers like this compound to understand immune cell function better .

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。